2-Chloro-3-(3-chloropropyl)-6-nitroquinoline
Description
Chemical Nomenclature and IUPAC Classification
The systematic name 2-chloro-3-(3-chloropropyl)-6-nitroquinoline adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. The parent structure, quinoline (C₉H₇N), consists of a benzene ring fused to a pyridine ring. Numeric positioning follows the fused ring system, with priority given to the pyridine nitrogen at position 1. Substitutents are assigned based on this numbering:
- A chlorine atom at position 2.
- A 3-chloropropyl group (-CH₂CH₂CH₂Cl) at position 3.
- A nitro group (-NO₂) at position 6.
The compound’s CAS registry number, 916033-35-7 , uniquely identifies it in chemical databases. Alternative identifiers include SCHEMBL6365644 and DTXSID10821223 , reflecting its inclusion in computational chemistry libraries.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |
| Molecular Weight | 285.13 g/mol |
| IUPAC Name | 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline |
| Synonyms | 610320-25-7, SCHEMBL6365644 |
Structural Characteristics and Molecular Geometry
The molecule’s geometry is dominated by the planar quinoline core, with bond lengths and angles consistent with aromatic systems. Key structural features include:
- Quinoline backbone : The fused benzene-pyridine system adopts a near-planar conformation, with C-C bond lengths averaging 1.39 Å in the benzene ring and 1.34 Å in the pyridine ring.
- Substituent effects :
- The nitro group at position 6 induces significant electron withdrawal, reducing electron density at the adjacent carbon atoms. This polarization facilitates nucleophilic aromatic substitution reactions at positions 5 and 7.
- The 3-chloropropyl chain at position 3 introduces steric bulk and hydrophobic character. The terminal chlorine atom participates in halogen bonding, influencing crystal packing and solubility.
- The chlorine atom at position 2 further withdraws electron density, creating a reactive site for cross-coupling reactions.
Computational models predict a dihedral angle of 12.7° between the chloropropyl chain and the quinoline plane, minimizing steric clashes while maintaining conjugation with the aromatic system. The nitro group’s oxygen atoms exhibit partial negative charges (-0.43 e), enhancing intermolecular dipole interactions.
Historical Development in Heterocyclic Chemistry
Quinoline chemistry traces its origins to 1834 , when Friedlieb Ferdinand Runge isolated the parent compound from coal tar. The subsequent development of the Skraup synthesis (1881) enabled large-scale production of quinoline derivatives by condensing aniline with glycerol under acidic conditions. Early 20th-century research focused on halogenated and nitro-substituted quinolines for dye synthesis, leveraging their electron-deficient rings for chromophore development.
The incorporation of chloropropyl chains emerged in the 1970s as part of efforts to modulate quinoline solubility for pharmaceutical applications. By appending alkyl halide side chains, chemists could enhance membrane permeability in bioactive molecules. The specific combination of 2-chloro, 6-nitro, and 3-chloropropyl substituents was first reported in 2006 , driven by interest in creating multi-functional intermediates for metal-organic frameworks (MOFs) and cross-coupling catalysts.
Modern applications exploit the compound’s dual reactivity: the chloro groups participate in Ullmann and Buchwald-Hartwig couplings, while the nitro group serves as a directing group for further functionalization. Its evolution reflects broader trends in heterocyclic chemistry toward tailored aromatic systems with programmable reactivity.
Properties
CAS No. |
610320-25-7 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-6-nitroquinoline |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-5-1-2-8-6-9-7-10(16(17)18)3-4-11(9)15-12(8)14/h3-4,6-7H,1-2,5H2 |
InChI Key |
ZTUZJCIVMMXUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])CCCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline typically involves the chlorination of quinoline derivatives followed by nitration. One common method involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride under specific conditions to introduce the chloropropyl group. The nitration step is then carried out using nitric acid to introduce the nitro group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloropropyl)-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-Chloro-3-(3-chloropropyl)-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-6-nitroquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro groups can also participate in nucleophilic substitution reactions, modifying the activity of enzymes or receptors .
Comparison with Similar Compounds
Quinoline Derivatives with Varying 6-Position Substituents
Key Observations :
- Nitro vs. Alkoxy Groups : The 6-nitro substituent introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to electron-donating methoxy/ethoxy groups. This could influence interactions with DNA or enzymes (e.g., topoisomerase inhibition in anticancer activity) .
- Market Availability : The methoxy analog (CAS 159383-57-0) is commercially available, with established synthesis protocols and regional market analyses , whereas the nitro variant remains less characterized.
Chloro-Nitro Compounds with Heterocyclic Backbones
Key Observations :
- Backbone Influence: The naphthalimide derivative’s planar structure facilitates intercalation with DNA, a mechanism less feasible in bicyclic quinolines. However, quinoline’s nitrogen atom enables coordination with metal ions or hydrogen bonding .
- Halogen Effects: Bromine or chlorine at specific positions (e.g., 4-Cl in 6-bromo-4-chloro-3-nitroquinoline) may alter steric hindrance or electronic distribution, affecting target selectivity .
Functionalized Nitroquinolines in Medicinal Chemistry
highlights 6-aminoquinoline derivatives synthesized from 6-nitroquinoline precursors. These compounds exhibit acetylcholinesterase (AChE) inhibition (up to 65.27% inhibition) and memory-enhancing effects in vivo . While 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline lacks direct AChE data, its nitro group could enable similar bioactivity if reduced to an amine in vivo.
Biological Activity
2-Chloro-3-(3-chloropropyl)-6-nitroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₁H₈Cl₂N₂O₂
- Molecular Weight : 273.1 g/mol
- IUPAC Name : 2-chloro-3-(3-chloropropyl)-6-nitroquinoline
The compound features a quinoline ring system, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
The biological activity of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline is primarily attributed to its interaction with specific molecular targets within microbial cells. The nitro group in the structure may play a crucial role in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and inhibit microbial growth. Additionally, the chloropropyl side chain may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline against various bacterial and fungal strains.
Efficacy Against Bacteria
A study measured the Minimum Inhibitory Concentration (MIC) of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
| Klebsiella pneumoniae | 32 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
Efficacy Against Fungi
In vitro studies have also shown that 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline exhibits antifungal properties:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 32 |
| Candida krusei | 16 |
The compound was particularly effective against Candida krusei, suggesting potential for treating candidiasis.
Case Studies
-
In Vivo Efficacy Against Fungal Infections :
A murine model was used to evaluate the therapeutic potential of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline in treating oral candidiasis. Mice treated with the compound showed significant reductions in fungal load compared to untreated controls, with histopathological analysis revealing restoration of normal tissue architecture. -
Combination Therapy Studies :
Research has explored the use of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline in combination with conventional antibiotics. Results indicated enhanced efficacy against resistant strains of bacteria when used in conjunction with beta-lactam antibiotics, highlighting its potential as an adjunctive therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
